molecular formula C14H12O3 B1331787 5-(Benzyloxy)-2-hydroxybenzaldehyde CAS No. 56979-56-7

5-(Benzyloxy)-2-hydroxybenzaldehyde

Cat. No. B1331787
Key on ui cas rn: 56979-56-7
M. Wt: 228.24 g/mol
InChI Key: QIQZAISWDRNIFG-UHFFFAOYSA-N
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Patent
US07829585B2

Procedure details

To a mixed suspension of magnesium (305 mg, 12.6 mmol) in diethyl ether (7.5 mL) and toluene (7.5 mL) was added bromine (354 μL, 6.91 mmol) at 0° C., which was stirred at room temperature for 5 minutes under nitrogen atmosphere and was refluxed while heating for 5 minutes. After the reaction mixture was cooled to room temperature, a toluene (20 mL) solution of 2,5-bis-benzyloxy-benzaldehyde (2.00 g, 6.28 mmol) described in Production Example 7-1-1 were added followed by stirring at room temperature for 24 hours under nitrogen atmosphere. Moreover, after stirring for 6 hours while refluxing while heating, the reaction mixture was cooled to room temperature. The precipitated solid was filtered out and washed with toluene. 1 N aqueous hydrochloric acid solution (20 mL) was added to the filtered solid followed by stirring for 1 hour while refluxing and heating. The reaction solution was allowed to cool to room temperature followed by extraction with ethyl acetate. The organic layer was washed with sat. NaCl followed by drying over anhydrous magnesium sulfate and filtering. The filtrate was concentrated under a reduced pressure and the residue was purified by silica gel column chromatography (heptane:ethyl acetate=1:1) to obtain the title compound (830 mg, 58%) as a pale yellow solid.
Quantity
305 mg
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
354 μL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
58%

Identifiers

REACTION_CXSMILES
[Mg].BrBr.C([O:11][C:12]1[CH:19]=[CH:18][C:17]([O:20][CH2:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[CH:16][C:13]=1[CH:14]=[O:15])C1C=CC=CC=1>C(OCC)C.C1(C)C=CC=CC=1>[CH2:21]([O:20][C:17]1[CH:18]=[CH:19][C:12]([OH:11])=[C:13]([CH:16]=1)[CH:14]=[O:15])[C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1

Inputs

Step One
Name
Quantity
305 mg
Type
reactant
Smiles
[Mg]
Name
Quantity
7.5 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
7.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
354 μL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=O)C=C(C=C1)OCC1=CC=CC=C1
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
which was stirred at room temperature for 5 minutes under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
while heating for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 24 hours under nitrogen atmosphere
Duration
24 h
STIRRING
Type
STIRRING
Details
Moreover, after stirring for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
while refluxing
TEMPERATURE
Type
TEMPERATURE
Details
while heating
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered out
WASH
Type
WASH
Details
washed with toluene
ADDITION
Type
ADDITION
Details
1 N aqueous hydrochloric acid solution (20 mL) was added to the filtered solid
STIRRING
Type
STIRRING
Details
by stirring for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
while refluxing
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with sat. NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtering
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (heptane:ethyl acetate=1:1)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=C(C=O)C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 830 mg
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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